

Leucodelphinidin derivatives and their natural occurrence

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Compound of Interest				
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An In-depth Technical Guide on **Leucodelphinidin** Derivatives: Natural Occurrence, Biosynthesis, and Biological Activities

Introduction

Leucodelphinidin is a colorless flavan-3,4-diol, a type of leucoanthocyanidin, which serves as a crucial intermediate in the biosynthesis of delphinidin, prodelphinidins, and other related flavonoids.[1][2] These compounds are widely distributed in the plant kingdom and are recognized for their significant antioxidant, anti-inflammatory, anticancer, and hypoglycemic properties.[3][4][5][6] **Leucodelphinidin** and its derivatives, including glycosides and polymers (proanthocyanidins), are of great interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to their potential therapeutic applications. This guide provides a comprehensive overview of the natural occurrence, biosynthesis, experimental analysis, and biological activities of **leucodelphinidin** derivatives, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence of Leucodelphinidin

Leucodelphinidin is found in a variety of plants, often as a precursor to condensed tannins (proanthocyanidins). Its presence has been identified in the fruits, leaves, bark, and seeds of numerous species.

Table 1: Natural Sources of Leucodelphinidin



Plant Species	Common Name	Part of Plant	Reference
Acacia auriculiformis	Auri, Earleaf acacia	-	[1]
Aesculus hippocastanum	Horse chestnut	Rind/Bark/Cortex	[1]
Arachis hypogaea	Peanut	Seeds	[1]
Arbutus unedo	Arbutus, Strawberry Tree	Leaf	[1]
Caesalpinia pulcherrima	Barbados pride	-	[1]
Ceratonia siliqua	Carob	Fruit	[1]
Cleistanthus collinus	Karada	Bark	[1]
Eucalyptus pilularis	Blackbutt	Kino (gum)	[1]
Ficus bengalensis	Banyan tree	Bark	[4]
Hamamelis virginiana	American witch hazel	Leaf	[1]
Hippophae rhamnoides	Sea buckthorn	Leaf	[1]
Humulus lupulus	Нор	Leaf	[1]
Musa acuminata × balbisiana	Banana	Fruit	[1]
Nelumbo nucifera	Lotus	Leaf	[1]
Phyllanthus emblica	Indian gooseberry	Rind/Bark/Cortex	[1]
Quercus alba	White oak	Rind/Bark/Cortex	[1]
Quercus robur	Common oak	Rind/Bark/Cortex	[1]
Rumex hymenosepalus	Arizona dock	Root	[1]
Schinus molle	California peppertree	Leaf	[1]



Vicia faba	Fava bean	Seed	[1]
Vigna species	-	-	[3]

Biosynthesis of Leucodelphinidin

Leucodelphinidin is synthesized via the flavonoid pathway, a major branch of the phenylpropanoid pathway. The process begins with the formation of flavanones, which are then hydroxylated and reduced to form the leucoanthocyanidin. The key enzymes involved are Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Flavonoid 3',5'-Hydroxylase (F3'5'H), and Dihydroflavonol 4-Reductase (DFR).[7][8]



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Caption: Biosynthetic pathway of **leucodelphinidin** and its conversion to delphinidin and prodelphinidins.

From dihydromyricetin (DHM), the enzyme Dihydroflavonol 4-reductase (DFR) catalyzes the reduction of the 4-keto group to a hydroxyl group, yielding **leucodelphinidin**.[7] **Leucodelphinidin** then serves as a branch-point intermediate. It can be oxidized by Anthocyanidin Synthase (ANS) to form the colored anthocyanidin, delphinidin, or reduced by Leucoanthocyanidin Reductase (LAR) to form flavan-3-ols like gallocatechin, which are the building blocks of prodelphinidins (a type of condensed tannin).[8][9]

Experimental Protocols Extraction and Isolation

The extraction and isolation of **leucodelphinidin** and its derivatives from plant matrices require a multi-step process to separate these polar compounds from other phytochemicals.

Foundational & Exploratory

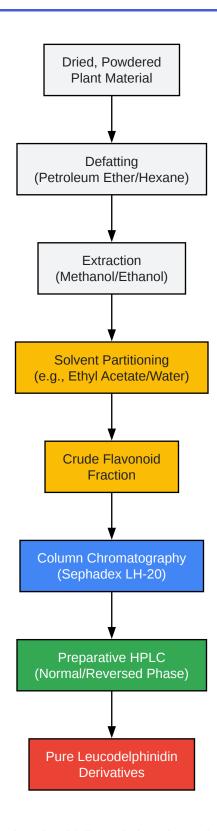




Protocol 1: General Extraction and Fractionation

- Sample Preparation: The plant material (e.g., bark, leaves) is air-dried, powdered, and defatted using a non-polar solvent like petroleum ether or n-hexane in a Soxhlet apparatus.
 [4][10]
- Extraction: The defatted powder is then extracted with a polar solvent, typically methanol, ethanol, or an acetone/water mixture, to solubilize the flavonoids.[11]
- Solvent Partitioning: The crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and ethyl acetate. The flavonoid derivatives are often concentrated in the ethyl acetate fraction.[4]
- Chromatographic Separation: The enriched fraction is further purified using column chromatography.[12]
 - Low-Pressure Column Chromatography: Sephadex LH-20 is frequently used for initial fractionation, eluting with solvents like ethanol or methanol to separate compounds based on size and polarity.[13]
 - High-Performance Liquid Chromatography (HPLC): For high-purity isolation, preparative HPLC is employed. Normal-phase columns (e.g., silica, diol) can separate proanthocyanidins based on their degree of polymerization.[13][14][15] Reversed-phase columns (e.g., C18) are also used for separating less polymeric flavonoids.[13]





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Caption: General experimental workflow for the extraction and isolation of **leucodelphinidin** derivatives.



Structural Elucidation

The definitive identification of isolated compounds relies on a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR are indispensable for determining the complete chemical structure of flavonoids.[11][16] ¹H-NMR provides information on the aromatic and aliphatic protons, while ¹³C-NMR reveals the carbon skeleton.[11][17] 2D NMR experiments establish connectivity between protons and carbons, allowing for unambiguous assignment of the structure, including the position of glycosidic linkages and interflavan bonds in proanthocyanidins.[11] [18]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with HPLC (HPLC-MS), is used to determine the molecular weight and elemental composition of the compounds.[14][19] Tandem MS (MS/MS) provides fragmentation patterns that help identify the aglycone and any sugar moieties, as well as the nature of the linkages in oligomeric proanthocyanidins.[16]

Biological and Pharmacological Activities

Leucodelphinidin and its derivatives, particularly the downstream product delphinidin, exhibit a wide range of biological activities.

Hypoglycemic Activity

A **leucodelphinidin** derivative isolated from the bark of Ficus bengalensis has demonstrated significant hypoglycemic effects in animal models.[4][20]

Table 2: In Vivo Hypoglycemic Effect of **Leucodelphinidin** Derivative



Model	Compound	Dosage	Effect	Reference
Normal Rats	Leucodelphinidin derivative	250 mg/kg	~20-24% reduction in Fasting Blood Glucose (FBG) at 2 hours	[4][20]
Alloxan-induced Diabetic Rats	Leucodelphinidin derivative	250 mg/kg	~20-24% reduction in FBG at 2 hours; action similar to 2 mg/kg glibenclamide	[4][20]
Diabetic Rats (Glucose Load)	Leucodelphinidin derivative	250 mg/kg	Improves glucose tolerance by ~35% (compared to 70% for glibenclamide)	[4]

Anticancer Activity

Delphinidin, the direct metabolic product of **leucodelphinidin**, is a potent anticancer agent that acts on multiple cellular pathways to inhibit cancer cell proliferation and induce apoptosis.[5] [21][22]

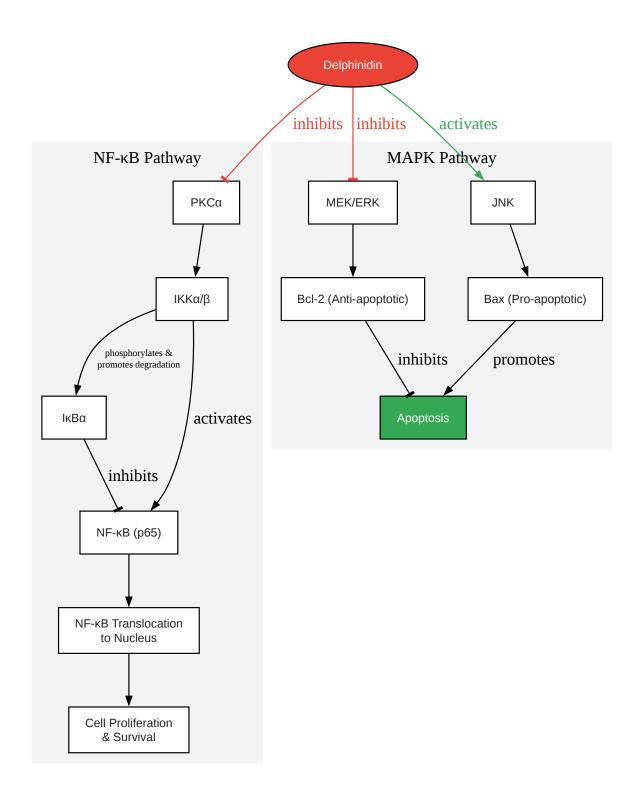
Table 3: In Vitro Anticancer Activity of Delphinidin



Cell Line	Cancer Type	Compound	Concentrati on	Biological Effect	Reference
MCF-10A	Human Mammary Epithelial	Delphinidin	5–40 μΜ	Inhibited HGF- stimulated Met expression	[8]
MDA-MB-453	HER-2+ Breast Cancer	Delphinidin	40 and 80 μM	Induced G2/M cell cycle arrest; Induced apoptosis	[5]
BT-474	HER-2+ Breast Cancer	Delphinidin	40 and 80 μM	Induced G2/M cell cycle arrest; Induced apoptosis	[5]
MCF7	Breast Adenocarcino ma	Delphinidin	IC50: 120 μM	Inhibited cell proliferation; Induced apoptosis	[23]
HepG2	Human Hepatoma	Delphinidin	-	Potent growth- inhibitory effects	[22]

The anticancer mechanism of delphinidin involves the modulation of key signaling pathways, including NF-kB and MAPK.[5]





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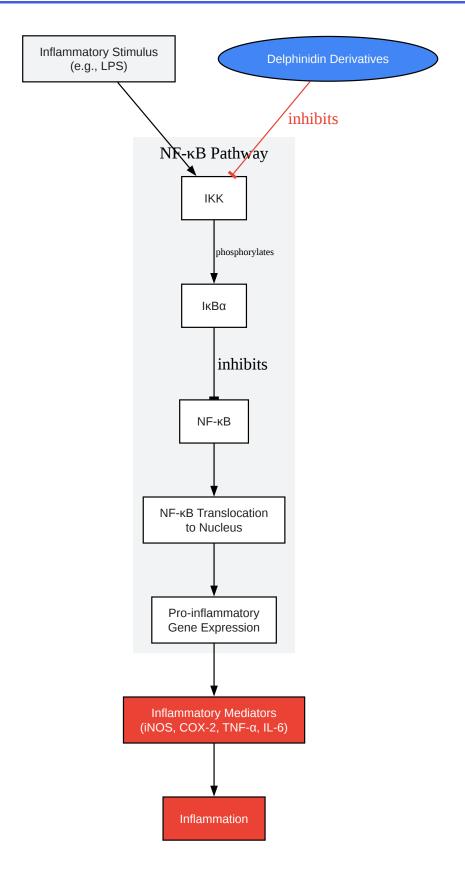
Caption: Delphinidin's inhibitory effects on NF-κB and MAPK pathways leading to apoptosis in cancer cells.

Anti-inflammatory Activity

Anthocyanins derived from **leucodelphinidin** are known to possess potent anti-inflammatory properties.[6][24] They act by downregulating key inflammatory mediators and signaling pathways. Delphinidin and its glycosides can reduce the production of nitric oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) induced by inflammatory stimuli like lipopolysaccharide (LPS).[25]

The mechanism often involves the inhibition of the NF-κB pathway, which is a central regulator of inflammation.[24][25] By preventing the activation and nuclear translocation of NF-κB, these compounds suppress the expression of pro-inflammatory genes like iNOS and COX-2.[24][25]





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Caption: Inhibition of the NF-κB signaling pathway by delphinidin derivatives to reduce inflammation.

Antioxidant Activity

Leucodelphinidin and its related compounds are powerful antioxidants.[3] This activity is attributed to their polyphenolic structure, which allows them to donate hydrogen atoms or electrons to neutralize free radicals, thereby reducing oxidative stress.[3] The antioxidant capacity of delphinidin is among the highest of all anthocyanidins, largely due to the three hydroxyl groups on its B-ring.[5]

Table 4: In Vitro Antioxidant Activity of Delphinidin

Assay	Compound	IC50 / Activity	Reference
DPPH Radical Scavenging	Delphinidin	IC50: 80 μM	[23]
ABTS•+ Radical Scavenging	Delphinidin	Higher activity than petunidin	[26]

Conclusion and Future Perspectives

Leucodelphinidin and its derivatives represent a valuable class of natural compounds with a broad spectrum of biological activities. Their widespread occurrence in edible and medicinal plants underscores their potential role in human health and disease prevention. The potent hypoglycemic, anticancer, anti-inflammatory, and antioxidant properties demonstrated in numerous studies provide a strong rationale for further investigation.

Future research should focus on the bioavailability and metabolism of **leucodelphinidin** derivatives in vivo, as these factors are critical for translating preclinical findings into therapeutic applications. More extensive clinical trials are needed to validate their efficacy and safety in humans. Furthermore, the elucidation of specific molecular targets and the synergistic effects of these compounds with existing drugs could open new avenues for the development of novel, plant-derived therapeutics for chronic diseases. The detailed protocols and structured data presented in this guide offer a solid foundation for researchers to advance the science and application of these promising phytochemicals.



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